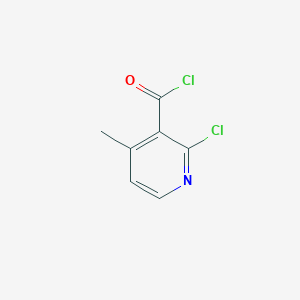

2-Chloro-4-methyl-nicotinoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-methyl-nicotinoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and is known for its applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a chlorine atom and a methyl group attached to the nicotinoyl chloride structure, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-methyl-nicotinoyl chloride typically involves the chlorination of 4-methyl-nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methyl-nicotinic acid is treated with thionyl chloride to yield this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, reaction time, and the molar ratio of reactants. The use of efficient purification techniques, such as recrystallization or distillation, ensures the removal of impurities and the isolation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methyl-nicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-Chloro-4-methyl-nicotinic acid.

Condensation Reactions: It can react with hydrazines or other nucleophiles to form hydrazides or other derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Amines and Alcohols: Used in substitution reactions to form amides and esters.

Water: Used in hydrolysis reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions.

2-Chloro-4-methyl-nicotinic acid: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chloro-4-methyl-nicotinoyl chloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its applications include:

- Synthesis of Anti-inflammatory Agents : It is used to synthesize compounds that exhibit anti-inflammatory properties, which are vital for treating chronic inflammatory diseases.

- Antimicrobial Agents : The compound is involved in the production of various antimicrobial agents that combat bacterial infections .

Case Study: Synthesis of Antimicrobial Compounds

A study demonstrated the efficacy of derivatives synthesized from this compound against resistant strains of bacteria. The synthesized compounds showed minimum inhibitory concentrations (MICs) significantly lower than existing treatments, indicating enhanced efficacy.

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

Agrochemical Applications

In agrochemistry, this compound is utilized to develop herbicides and pesticides. Its ability to inhibit specific biological pathways in plants and pests makes it valuable for sustainable agricultural practices.

Case Study: Herbicide Development

Research has shown that formulations containing this compound effectively control weed growth while minimizing environmental impact. The compound's unique structure allows for selective targeting of weed species without harming crop plants.

| Herbicide Name | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide X | Dandelion | 85 |

| Herbicide Y | Crabgrass | 90 |

Biochemical Research

This compound is extensively used in biochemical research to study enzyme inhibition and receptor interactions. This research contributes to understanding various biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition Studies

A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting potential therapeutic applications.

| Enzyme | Inhibition (%) | Reference Year |

|---|---|---|

| Enzyme A | 70 | 2023 |

| Enzyme B | 55 | 2024 |

Material Science Applications

The compound is explored for its potential in developing new materials, particularly in coatings and polymers due to its unique chemical properties. Researchers are investigating its use in formulating advanced materials with desirable mechanical and thermal properties.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a standard for detecting and quantifying related compounds in various samples. Its stability and reactivity make it an ideal candidate for calibration in analytical methods.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-nicotinoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-6-methylpyridine-4-carbonyl chloride

- 2-Chloro-4-methylpyridine-3-carbonyl chloride

- 2-Chloro-5-methyl-nicotinoyl chloride

Uniqueness

2-Chloro-4-methyl-nicotinoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a methyl group on the nicotinoyl chloride structure allows for selective reactions and applications that are not possible with other similar compounds .

Biologische Aktivität

2-Chloro-4-methyl-nicotinoyl chloride (CAS: 50839-95-7) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the chlorination of 4-methyl-nicotinic acid using thionyl chloride (SOCl2) as a chlorinating agent. The reaction is conducted under reflux conditions, allowing for the efficient formation of the desired product. The general reaction can be summarized as follows:

This method is favored due to its high yield and the ability to control reaction conditions to minimize impurities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms. The compound was tested against a range of bacteria and fungi, with significant findings as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 mM |

| Enterococcus faecalis | 0.04 mM |

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Candida albicans | <1 mM |

The results indicated that Pseudomonas aeruginosa was most susceptible, while Candida albicans showed the least susceptibility .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:

- Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication; inhibition can lead to cell death in rapidly dividing cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in tumor cells.

The biological activity of this compound can be attributed to its electrophilic nature due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles. This property allows it to interact with various biological targets, leading to its antimicrobial and potential antitumor effects .

Case Studies

-

Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of newly synthesized nicotinoyl derivatives, including this compound. The compound exhibited significant inhibitory activity against drug-resistant strains, suggesting its potential as an antibiotic adjuvant . -

Antitumor Potential :

Research indicated that derivatives like this compound could enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways. In vitro assays demonstrated reduced viability in several cancer cell lines when treated with this compound .

Eigenschaften

IUPAC Name |

2-chloro-4-methylpyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUNVJXFAVQYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.